An In-depth Technical Guide to 5-Chloro-2,3,3-trimethylindolenine: Nomenclature, Properties, and Applications
An In-depth Technical Guide to 5-Chloro-2,3,3-trimethylindolenine: Nomenclature, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Chloro-2,3,3-trimethylindolenine, a key heterocyclic intermediate in various fields of chemical research and development. Tailored for researchers, scientists, and professionals in drug discovery, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of pharmaceuticals and specialized dyes.
Compound Identification and Nomenclature
Unambiguous Naming: The IUPAC Approach
The systematic naming of heterocyclic compounds follows a well-defined set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For 5-Chloro-2,3,3-trimethylindolenine, the nomenclature is derived from its core structure, an indolenine ring system. Indolenine, also known as 3H-indole, is an isomer of indole where the double bond is exocyclic to the pyrrole ring.
The IUPAC name, 5-Chloro-2,3,3-trimethyl-3H-indole , is determined by the following principles:
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Parent Heterocycle : The fundamental bicyclic structure is 3H-indole. The '3H' specifies the position of the saturated carbon atom in the five-membered ring.
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Numbering : The numbering of the indole ring system starts from the nitrogen atom as position 1 and proceeds around the ring.
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Substituents : The substituents are listed alphabetically with their corresponding locants (position numbers). In this case, a chloro group is at position 5, and three methyl groups are at positions 2, 3, and 3.
Therefore, the name precisely describes the arrangement of each atom within the molecule. An alternative, though less common, IUPAC-accepted name is 5-chloro-2,3,3-trimethylindole .[1]
Common Synonyms and Identifiers
In literature and commercial catalogs, 5-Chloro-2,3,3-trimethylindolenine is referred to by several synonyms. Understanding these is crucial for comprehensive literature searches and procurement.
| Identifier Type | Identifier | Source |
| IUPAC Name | 5-Chloro-2,3,3-trimethyl-3H-indole | |
| Common Synonym | 2,3,3-Trimethyl-5-chloro-3H-indole | Chem-Impex[2] |
| CAS Number | 25981-83-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂ClN | PubChem[1] |
| MDL Number | MFCD00126966 | Chem-Impex[2] |
| PubChem CID | 117694 | PubChem[1] |
| EINECS Number | 247-387-4 | PubChem[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Chloro-2,3,3-trimethylindolenine is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Weight | 193.67 g/mol | PubChem[1] |
| Appearance | Red liquid | Chem-Impex[2] |
| Boiling Point | 118-127 °C at 5 mmHg | Chem-Impex[2] |
| Density | 1.083 g/mL at 25 °C | ChemSrc[3] |
| Refractive Index (n20/D) | 1.594 | ChemSrc[3] |
| Flash Point | 117.8 °C | ChemSrc[3] |
| Solubility | Soluble in organic solvents such as chloroform, toluene, and dichlorobenzene. | Inferred from related compounds |
Synthesis and Mechanistic Insights
The primary route for synthesizing 2,3,3-trimethylindolenine derivatives is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.
The Fischer Indole Synthesis: A Step-by-Step Mechanistic Pathway
The Fischer indole synthesis is a robust and versatile method for creating indole and indolenine scaffolds.[4] The reaction proceeds through several key steps:
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Hydrazone Formation : The synthesis begins with the reaction of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with a ketone (3-methyl-2-butanone, also known as methyl isopropyl ketone) to form the corresponding phenylhydrazone.
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Tautomerization : The phenylhydrazone then tautomerizes to its enamine form.
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[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate.
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Aromatization and Cyclization : The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.
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Elimination : The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indolenine ring system.
Experimental Protocol
The following protocol is adapted from established methods for the synthesis of substituted indolenines.
Materials:
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4-Chlorophenylhydrazine hydrochloride
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3-Methyl-2-butanone (Methyl Isopropyl Ketone)
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Sulfuric Acid (concentrated)
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Sodium Hydroxide solution
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Organic solvent (e.g., toluene)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Hydrazone Formation: In a reaction vessel, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. Add 3-methyl-2-butanone to the solution. The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the parachlorophenylhydrazone of methyl-isopropyl-ketone.
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Cyclization: To the formed hydrazone, carefully add concentrated sulfuric acid. The reaction mixture is then heated to a temperature between 85-95°C. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully neutralized with a sodium hydroxide solution. The product will separate as an oily layer.
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Extraction and Purification: The product is extracted with an organic solvent like toluene. The organic layers are combined, washed with water, and dried over an anhydrous drying agent. The solvent is then removed under reduced pressure.
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Final Purification: The crude product can be further purified by vacuum distillation to yield pure 5-Chloro-2,3,3-trimethylindolenine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected molecular weight and fragmentation patterns in MS, the characteristic chemical shifts in NMR, and the specific vibrational frequencies in IR will validate the successful synthesis of the target molecule.
Applications in Research and Development
5-Chloro-2,3,3-trimethylindolenine is a valuable building block in several areas of chemical science, primarily due to the reactivity of the indolenine ring and the influence of the chloro-substituent.
Precursor in Cyanine Dye Synthesis
Indolenine derivatives are fundamental precursors in the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. 5-Chloro-2,3,3-trimethylindolenine can be quaternized at the nitrogen atom, making the adjacent methyl group acidic and thus susceptible to condensation reactions to form the polymethine chain.
The presence of the chloro group at the 5-position of the indolenine ring can influence the photophysical properties of the resulting cyanine dye. Halogen substituents are known to affect the electron density of the aromatic system, which in turn can modulate the absorption and emission wavelengths of the dye. Generally, electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, depending on their position on the heterocyclic nucleus. This allows for the fine-tuning of the spectral properties of the dyes for specific applications, such as fluorescent labeling in biological imaging.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] The chlorinated structure of 5-Chloro-2,3,3-trimethylindolenine enhances its reactivity, making it a useful intermediate for the synthesis of more complex molecules.[2] The chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions or can be retained in the final molecule to modulate its pharmacokinetic and pharmacodynamic properties.
Chlorine-containing compounds are prevalent in pharmaceuticals and agrochemicals.[7][8] The introduction of a chlorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Therefore, 5-Chloro-2,3,3-trimethylindolenine serves as a key starting material for the development of novel therapeutic agents and crop protection chemicals.[2]
Safety and Handling
5-Chloro-2,3,3-trimethylindolenine is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from oxidizing agents.
Conclusion
5-Chloro-2,3,3-trimethylindolenine is a versatile and valuable chemical intermediate with significant applications in the synthesis of cyanine dyes, pharmaceuticals, and agrochemicals. Its well-defined nomenclature, characterized physicochemical properties, and established synthetic routes, primarily through the Fischer indole synthesis, make it an accessible and important tool for researchers and synthetic chemists. The presence of the chloro-substituent offers opportunities for both fine-tuning the properties of derived molecules and for further chemical modifications, ensuring its continued relevance in the advancement of chemical and life sciences.
References
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). PMC - NIH. [Link]
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Nanoconfined Chlorine-Substituted Monomethine Cyanine Dye with a Propionamide Function Based on the Thiazole Orange Scaffold—Use of a Fluorogenic Probe for Cell Staining and Nucleic Acid Visualization. (2024). PMC - PubMed Central. [Link]
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3H-Indole, 5-chloro-2,3,3-trimethyl-. PubChem. [Link]
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Hantzsch-Widman Nomenclature. Dr. Shyama Prasad Mukherjee University. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]
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Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
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5-Chloro-2,3,3-trimethyl-3H-indole. ChemSrc. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]
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